Tauro-D4-ursodeoxycholic acid
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Overview
Description
Tauro-d4-ursodeoxycholic acid is a deuterated form of tauroursodeoxycholic acid, a bile acid derivative. It is primarily used as an internal standard for the quantification of tauroursodeoxycholic acid in various analytical applications . This compound is known for its high purity and stability, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tauro-d4-ursodeoxycholic acid involves the deuteration of tauroursodeoxycholic acid. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Large-scale production of tauroursodeoxycholic acid, from which this compound is derived, can be achieved through fermentation processes using engineered Escherichia coli. This method involves optimizing fermentation conditions to maximize the yield of the desired product . The process includes the use of specific substrates, such as refined chicken bile powder, and controlled fermentation parameters to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Tauro-d4-ursodeoxycholic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific analytical purposes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized bile acid derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Tauro-d4-ursodeoxycholic acid has a wide range of scientific research applications:
Mechanism of Action
Tauro-d4-ursodeoxycholic acid exerts its effects by mimicking the actions of tauroursodeoxycholic acid. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release . Additionally, it inhibits the death receptor in the extrinsic apoptotic pathway and reduces endoplasmic reticulum-mediated stress by decreasing caspase 12 activity and calcium efflux .
Comparison with Similar Compounds
Similar Compounds
Ursodeoxycholic Acid: A bile acid used to treat gallstones and liver diseases.
Taurochenodeoxycholic Acid: Another bile acid with similar properties to tauroursodeoxycholic acid.
Glycoursodeoxycholic Acid: A glycine-conjugated form of ursodeoxycholic acid.
Uniqueness
Tauro-d4-ursodeoxycholic acid is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Its high purity and specific isotopic labeling make it an invaluable tool for accurate quantification and research purposes .
Properties
Molecular Formula |
C26H45NO6S |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i12D2,13D2 |
InChI Key |
BHTRKEVKTKCXOH-YXQIXPMFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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